molecular formula C16H14N2O5 B3050099 Benzoic acid, 4,4'-azoxybis-, dimethyl ester CAS No. 23663-92-5

Benzoic acid, 4,4'-azoxybis-, dimethyl ester

Cat. No.: B3050099
CAS No.: 23663-92-5
M. Wt: 314.29 g/mol
InChI Key: INGGHTRXJNSSLR-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-azoxybis-, dimethyl ester is an organic compound characterized by the presence of two benzoic acid moieties linked through an azoxy group, with each benzoic acid unit esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-azoxybis-, dimethyl ester typically involves the following steps:

    Formation of the Azoxy Linkage: The azoxy linkage can be formed by the oxidation of hydrazobenzene derivatives. This step often requires oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Esterification: The benzoic acid units are esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Types of Reactions:

    Oxidation: The azoxy group can undergo further oxidation to form nitro derivatives.

    Reduction: Reduction of the azoxy group can yield hydrazo or amino derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Hydrazo or amino derivatives of benzoic acid.

    Substitution: Nitro, sulfonyl, or halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4,4’-azoxybis-, dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-azoxybis-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester
  • 4,4’-Oxybis(benzoic acid)
  • 4,4’-Sulfonyldibenzoic acid

Comparison:

  • Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Contains a sulfonyl linkage instead of an azoxy group, which may result in different chemical reactivity and biological activity.
  • 4,4’-Oxybis(benzoic acid): Features an ether linkage, leading to distinct physical and chemical properties compared to the azoxy-linked compound.
  • 4,4’-Sulfonyldibenzoic acid: Similar to the sulfonylbis derivative but without esterification, affecting its solubility and reactivity.

Benzoic acid, 4,4’-azoxybis-, dimethyl ester stands out due to its unique azoxy linkage, which imparts specific redox properties and potential biological activities not observed in its analogs.

Properties

IUPAC Name

(4-methoxycarbonylphenyl)-(4-methoxycarbonylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-15(19)11-3-7-13(8-4-11)17-18(21)14-9-5-12(6-10-14)16(20)23-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGHTRXJNSSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342837
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23663-92-5
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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